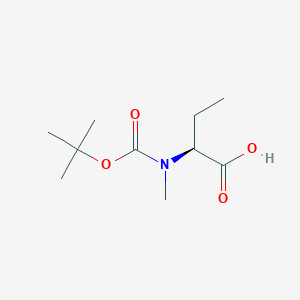

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Description

Introduction to (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid in Academic Research

Historical Context and Development

The synthesis of Boc-protected amino acids emerged in the mid-20th century alongside advancements in peptide synthesis methodologies. The tert-butoxycarbonyl (Boc) group, first reported in the 1960s, revolutionized amine protection by offering acid-labile stability compatible with stepwise solid-phase peptide synthesis (SPPS). The specific derivative This compound was developed to address the need for stereochemically defined, N-methylated amino acid precursors. Its CAS registration (101759-74-4) and commercial availability by the early 2000s marked its integration into mainstream peptide research.

Key milestones include:

- Stereochemical control : The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acid sequences, critical for bioactive peptide design.

- N-methylation : The methyl group on the nitrogen atom enhances conformational rigidity, reducing peptide backbone flexibility and improving metabolic stability.

Significance in Peptide Chemistry

This compound’s dual functionality—Boc protection and N-methylation—makes it indispensable in peptide synthesis:

Boc Protection Mechanism

The Boc group shields the α-amine during coupling reactions, permitting selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disturbing other functional groups. This orthogonal protection strategy is vital for synthesizing complex peptides with multiple post-translational modifications.

N-Methylation Effects

Incorporating N-methylated residues alters peptide physicochemical properties:

- Enhanced proteolytic resistance : The methyl group sterically hinders protease binding, extending half-life in biological systems.

- Conformational restriction : N-methylation promotes helical or turn structures, critical for mimicking bioactive conformations.

Table 1 : Comparative Analysis of Boc-Protected Amino Acid Derivatives

| Property | (S)-Boc-MeAbu | Boc-Aib-OH | Boc-Val-OH |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ | C₉H₁₇NO₄ | C₁₀H₁₉NO₄ |

| N-Methylation | Yes | No | No |

| α-Stereochemistry | S | Racemic | S |

| Peptide Stability | High | Moderate | Low |

Position within Amino Acid Derivative Research

As a non-proteinogenic amino acid derivative, this compound occupies a niche between natural residues and synthetic analogs:

- Comparison to 2-Aminoisobutyric Acid (Aib) : Unlike Aib’s gem-dimethyl backbone, the (S)-Boc-MeAbu derivative introduces chirality and N-methylation, enabling asymmetric induction in peptide helices.

- Role in Peptidomimetics : Its methylated amine facilitates the design of protease-resistant analogs, bridging small-molecule and peptide therapeutics.

Synthetic Accessibility : Commercial routes typically involve:

Current Research Landscape

Recent studies highlight innovative applications:

- Selective N-Methylation Techniques : Advances in reductive alkylation allow direct N-methylation of Boc-protected amino acids on solid supports, streamlining peptide synthesis.

- Peptide Macrocyclization : The compound’s rigid structure facilitates cyclization reactions, producing stable macrocycles with enhanced bioavailability.

- Orthogonal Deprotection Strategies : Novel methods using Lewis acids (e.g., AlCl₃) enable selective Boc removal in multi-protected systems.

Table 2 : Recent Advances in N-Methylated Peptide Synthesis

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173505 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-74-4 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101759-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl derivatives, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Deprotection: The major product is the free amino acid after the removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Applications in Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including:

- Peptide Synthesis : The Boc group provides protection for the amine functionality, facilitating the formation of peptide bonds without side reactions.

- Stereoselective Synthesis : The chiral nature of this compound allows for the production of enantiomerically pure products, which are crucial in pharmaceutical applications.

Table 1: Comparison of Synthesis Pathways Using this compound

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Peptide Coupling | 85 | DMF, room temperature |

| Esterification | 90 | THF, reflux |

| Alkylation | 75 | K2CO3, DMSO, 60°C |

Applications in Medicinal Chemistry

The compound has garnered attention in drug development due to its potential as an enzyme inhibitor and therapeutic agent. Some notable applications include:

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against protein methyltransferases, which are critical targets for cancer therapy .

- Drug Design : The structural features of this compound make it a valuable scaffold for designing new drugs aimed at specific biological targets.

Case Study: Inhibition of Protein Methyltransferases

In a study published in Nature Communications, researchers synthesized a series of bisubstrate analogs based on this compound to evaluate their inhibitory effects on protein methyltransferases. The results demonstrated that certain derivatives exhibited IC50 values as low as 23 nM, indicating high potency .

Applications in Biochemistry

In biochemical research, this compound is utilized to probe enzyme-substrate interactions and study protein modifications. Its application includes:

- Substrate Analog Studies : As a substrate analog, it helps elucidate the mechanisms of enzyme action and substrate specificity.

- Modification Studies : The compound's ability to undergo various chemical transformations allows researchers to investigate post-translational modifications of proteins.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(A) Hydroxyl-Substituted Analog

- Compound: (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2).

- Formula: C₁₀H₁₉NO₅; MW: 233.26 g/mol.

- Key Differences: A hydroxyl group at the 3-position increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or methanol) compared to the target compound. This modification may alter reactivity in coupling reactions .

(B) Methoxy-Substituted Analog

- Compound: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9).

- Formula: C₁₀H₁₉NO₅; MW: 233.26 g/mol.

- Key Differences : The methoxy group is electron-donating, improving stability under acidic conditions but reducing nucleophilicity. This substitution may influence pharmacokinetic properties, such as metabolic resistance .

(C) Thiophene-Containing Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7).

- However, the increased molecular weight may reduce membrane permeability .

Steric and Conformational Modifications

(A) Branched-Chain Analog

- Compound: (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS 210346-16-0).

- Formula: C₁₁H₂₁NO₄; MW: 231.29 g/mol.

- Predicted pKa (4.48) suggests comparable ionization to the target compound, but the branched structure may reduce conformational flexibility .

(B) tert-Butoxy-Substituted Analog

- Compound: (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS 201217-86-9).

- However, this could also reduce aqueous solubility .

Aromatic and Heterocyclic Derivatives

(A) Dimethoxybenzyl-Substituted Analog

- Compound: (S)-2-((tert-butoxycarbonyl)(2,4-dimethoxybenzyl)amino)-2,3-dimethylbutanoic acid.

- Formula: C₁₄H₂₁NO₄; MW: 267.32 g/mol.

- Key Differences : The 2,4-dimethoxybenzyl group introduces aromaticity and electron-rich regions, which may improve binding to receptors like kinases. However, the increased molecular weight and hydrophobicity could limit solubility .

Comparative Data Table

Research Implications

- Synthetic Utility: The target compound’s methylamino-Boc group offers a balance between stability and deprotection ease, making it preferable for solid-phase peptide synthesis over hydroxylated analogs, which require careful handling of reactive hydroxyl groups .

- Biological Activity : Thiophene- and dimethoxybenzyl-containing analogs show promise in targeting aromatic-dependent enzymes (e.g., tyrosine kinases), whereas the target compound’s simpler structure may favor broader applicability .

- Safety Profile : The target compound’s hazards (H302, H315, H319, H335) highlight the need for stringent handling protocols compared to analogs with unspecified hazard profiles .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-(S)-2-(methylamino)butyric acid, is a chiral compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 101759-74-4

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.265 g/mol

The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor for various enzymes. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances the compound's stability and solubility, facilitating its interaction with biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including methyltransferases. For instance, it has been shown to interact with Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in methylation processes within cells .

- Substrate Activity : As a substrate analog, it can participate in biochemical pathways, influencing metabolic processes related to amino acid metabolism and neurotransmitter synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Inhibition of NNMT :

A study investigated the binding affinity of this compound to NNMT, revealing an EC50 value of approximately 150 nM. This indicates a significant potential for this compound as a therapeutic agent targeting metabolic disorders associated with altered methylation processes . -

Cytotoxic Effects in Cancer Research :

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, with an observed EC50 around 200 nM. This suggests potential applications in cancer therapy, particularly in targeting metabolic pathways unique to cancer cells . -

Substrate Analog Studies :

Research has highlighted the role of this compound as a substrate analog in various enzymatic reactions, demonstrating its utility in studying enzyme kinetics and mechanisms .

Q & A

Q. What are the common synthetic routes for (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by methylamination and carboxylation. Key steps include:

- Boc protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) under nitrogen atmosphere to prevent racemization .

- Methylamination : Introducing the methyl group via reductive amination or alkylation, often using methyl iodide in the presence of a base like NaH .

- Carboxylation : Activation of the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to stabilize intermediates .

Stereochemical control is achieved by maintaining low temperatures (0–4°C) and using chiral auxiliaries or enantioselective catalysts. Evidence from analogous compounds shows that solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact enantiomeric excess (ee), with polar aprotic solvents favoring higher ee .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to verify Boc and methyl group integration. For example, the tert-butyl group in Boc appears as a singlet at δ 1.4 ppm in H NMR .

- Chiral HPLC : To determine enantiopurity using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for CHNO: calc. 232.1543, obs. 232.1541) .

- X-ray crystallography : Used in advanced studies to resolve ambiguous stereochemistry, particularly for derivatives with multiple chiral centers .

Q. What are the primary applications of this compound in peptide synthesis?

The compound serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS):

- The Boc group shields the amine during coupling, while the methyl group modifies peptide backbone flexibility .

- It is used to introduce non-natural amino acids into peptides for studying enzyme-substrate interactions or improving metabolic stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for Boc-protected amino acid derivatives?

Yield variations often stem from:

- Purification methods : Silica gel chromatography may lead to Boc deprotection under acidic conditions, reducing yields. Alternatives like reverse-phase HPLC or neutral alumina columns are recommended .

- Side reactions : Competitive formation of N-methylated byproducts during alkylation. Kinetic monitoring via TLC or in-situ IR spectroscopy helps optimize reaction quenching .

- Catalyst selection : Palladium or nickel catalysts in hydrogenation steps may cause over-reduction. Switching to milder catalysts (e.g., Rh/AlO) improves selectivity .

Q. What strategies mitigate racemization during the synthesis of (S)-configured derivatives?

Racemization is minimized by:

- Low-temperature protocols : Conducting reactions below 0°C to slow base-catalyzed epimerization .

- Protecting group synergy : Using orthogonal protection (e.g., Fmoc for carboxyl groups) to reduce steric hindrance during Boc deprotection .

- Additives : Adding HOBt (hydroxybenzotriazole) or Oxyma Pure® during coupling steps suppresses racemization by stabilizing active esters .

Q. How do solvent and catalyst choices influence the efficiency of coupling reactions involving this compound?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates but may accelerate decomposition. Dichloromethane (DCM) balances solubility and stability .

- Catalyst systems : Copper(I)-mediated click chemistry improves regioselectivity in triazole-forming reactions, while Pd-catalyzed cross-couplings are preferred for arylations .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., 85% vs. 65% under conventional heating) .

Q. What analytical approaches address conflicting data in published synthetic protocols?

- Replication studies : Reproducing methods with strict control of moisture/oxygen levels (using Schlenk lines) to identify overlooked variables .

- Isotopic labeling : N or C labeling tracks unexpected byproducts in NMR spectra .

- Computational modeling : DFT calculations predict transition states to rationalize stereochemical outcomes and optimize pathways .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with acids/bases that release tert-butyl alcohol (a decomposition product) .

- Storage : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.